molecular formula C9H15ClN2O3 B2894823 Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate CAS No. 40981-17-7

Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate

Cat. No. B2894823
CAS RN: 40981-17-7
M. Wt: 234.68
InChI Key: PTFKNHYQFQWBAA-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C9H15ClN2O3 . It has a molecular weight of 234.68 . The compound is in liquid form at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate is 1S/C9H15ClN2O3/c1-2-15-9(14)12-5-3-11(4-6-12)8(13)7-10/h2-7H2,1H3 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate is a liquid at room temperature . The compound has a molecular weight of 234.68 .

Scientific Research Applications

Synthesis of Thienopyridine Derivatives

Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate: is utilized as a precursor in the synthesis of novel thieno[2,3-b]pyridines . These derivatives are known for their diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, antimicrobial, antidiabetic, and osteogenic antiproliferative activities. The compound’s ability to act as a versatile precursor allows for the creation of hybrid compounds that link thienopyridines to piperazine or amide-containing moieties, expanding the scope of potential therapeutic applications.

Development of Anticancer Agents

The piperazine scaffold within Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate has been reported to exhibit significant anticancer properties . This is due to its structural versatility, which enables the formation of compounds that can interact with various biological targets. Research into the development of new anticancer agents often involves the exploration of piperazine derivatives as potential drug candidates.

Antiviral Research

Piperazine derivatives, including Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate , have shown promise in antiviral research . The structural features of piperazine allow for the design of molecules that can inhibit viral replication by targeting specific proteins or enzymes essential for the virus’s life cycle.

Anti-Inflammatory Applications

The compound’s role in synthesizing molecules with anti-inflammatory properties is significant . By acting as a building block for more complex structures, it contributes to the development of new anti-inflammatory drugs that can be used to treat various inflammatory disorders.

Antibacterial and Antimicrobial Studies

Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate: serves as a key intermediate in the creation of new antibacterial and antimicrobial agents . Its chemical structure is conducive to forming compounds that can disrupt bacterial cell walls or interfere with microbial protein synthesis.

Analgesic Drug Development

The compound is involved in the synthesis of analgesic drugs, leveraging its piperazine core to enhance the efficacy and bioavailability of pain-relieving medications .

Anticonvulsant and Antiepileptic Research

Research into anticonvulsant and antiepileptic drugs often utilizes piperazine derivatives, including Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate , due to their potential to modulate neurotransmitter activity in the brain .

Pharmaceutical Drug Design

The piperazine moiety found in Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate is frequently used in pharmaceutical drug design due to its impact on the physicochemical properties of the final molecule and its ability to serve as a scaffold for arranging pharmacophoric groups .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O3/c1-2-15-9(14)12-5-3-11(4-6-12)8(13)7-10/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFKNHYQFQWBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate

Synthesis routes and methods I

Procedure details

To a solution of 1-ethoxycarbonylpiperazine (1.5 mL, 10 mmol) in 40 mL CH2Cl2, was added triethylamine (2 mL, 14 mmol) and chloroacetyl chloride (0.8 mL, 5.0 mmol) at 0° C. The resulting reaction mixture was stirred at amibent temperature for 2 hours. The reaction mixture was washed with water, 2N NaHSO4 and brine, and dried over sodium sulfate. The solvent was evaporated in vacuo to afford 1-ethoxycarbonyl-4-chloromethylcarbonylpiperazine (4.5 g) as an yellow oil, which was used without further purification.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

piperazine-1-carboxylic acid ethyl ester (200 mg, 1.26 mmol) was treated with chloroacetyl chloride (186 mg, 1.65 mmol) in anhydrous CH2Cl2 (10 mL) containing DIEA (490 mg, 3.80 mmol) at 0° C. The mixture was stirred and warmed to 27° C. for 4 h. The mixture was washed with 1 M HCl(aq). The organic phase was dried over MgSO4, and concentrated under reduced pressure to give ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate (275 mg, 93% yield). C9H15ClN2O3; transparent oil; 1H NMR (400 MHz, CDCl3) δ 4.15 (2H, q, J=7.2 Hz) 4.06 (2H, s), 3.60 (2H, m), 3.54 (2H, m), 3.49 (4H, m), 1.27 (3H, t, J=7.2 Hz); 13C NMR (100 MHz, CDCl3) δ 164.3, 154.3, 61.4, 45.8, 43.5, 43.1, 41.8, 40.8, 14.7; ESI-HRMS calcd for C9H16ClN2O3: 235.0849. found: m/z 235.0852 [M+H]+.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
186 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
490 mg
Type
reactant
Reaction Step Two

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